1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a unique chemical compound characterized by its spirocyclic structure. This compound is part of a class of molecules known as azaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their bioisosteric properties. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design.
Preparation Methods
The synthesis of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate then undergoes a thermal [2+2] cycloaddition with an isocyanate, such as Graf’s isocyanate (ClO2S NCO), to form a spirocyclic β-lactam.
Reduction: The β-lactam is subsequently reduced using a reagent like alane to yield the desired this compound
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can further modify the functional groups present in the molecule, such as converting hydroxyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework, potentially altering its biological activity.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: Due to its bioisosteric properties, this compound can be used to design new drugs with improved pharmacokinetic and pharmacodynamic profiles. .
Biological Studies: The rigid spirocyclic structure makes it a valuable tool for studying protein-ligand interactions and understanding the role of conformational restriction in biological activity.
Industrial Applications: Its unique chemical properties can be exploited in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins with high specificity, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can be compared to other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in similar applications in medicinal chemistry
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar bioisosteric properties, often used to mimic piperidine in bioactive compounds
The uniqueness of this compound lies in its specific spirocyclic framework, which provides distinct conformational and steric properties that can be advantageous in drug design and other applications .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-azaspiro[3.3]heptan-3-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H17NO/c12-10(5-2-6-10)8-7-11-9(8)3-1-4-9/h8,11-12H,1-7H2 |
InChI Key |
WMWCKPWEIDRPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CN2)C3(CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.